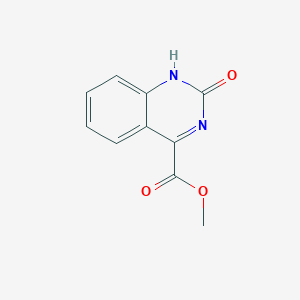

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Description

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate (C₁₀H₈N₂O₃) is a heterocyclic organic compound featuring a quinazoline core substituted with a methyl ester group at position 4 and a ketone group at position 2 (). Its structure is defined by the fused bicyclic system of benzene and pyrimidine rings, with the following key attributes:

- SMILES:

N2=C(C(=O)OC)c1c(cccc1)NC2=O - InChI:

InChI=1S/C10H8N2O3/c1-15-9(13)8-6-4-2-3-5-7(6)11-10(14)12-8/h2-5H,1H3,(H,11,12,14) - Molecular weight: 204.18 g/mol

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinazoline derivatives, which are often explored for kinase inhibition, anticancer, and antimicrobial activities. Its methyl ester group enhances solubility and facilitates further synthetic modifications ().

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

methyl 2-oxo-1H-quinazoline-4-carboxylate |

InChI |

InChI=1S/C10H8N2O3/c1-15-9(13)8-6-4-2-3-5-7(6)11-10(14)12-8/h2-5H,1H3,(H,11,12,14) |

InChI Key |

LUWXFZYTFMIZSY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Patent Methodology for Dihydroquinazolines

A 2006 patent outlines a method for dihydroquinazolines using a Heck reaction. Although designed for a different derivative, the approach is adaptable:

-

Urea Formation : React 2-haloaniline with 2-methoxy-5-trifluoromethylphenyl isocyanate in acetonitrile.

-

Heck Coupling : Treat the intermediate with methyl acrylate in the presence of a palladium catalyst to introduce the ester group.

-

Cyclization : Acid- or base-mediated ring closure to yield the quinazoline skeleton.

This method avoids stoichiometric phosphine oxides and enables scalable purification via crystallization. However, racemization during esterification requires careful control of base equivalents (≥2 eq. sodium methylate) and prolonged heating (50–70 hours).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

The cyclocondensation route offers higher yields but requires multistep functionalization. The Heck method, while lower-yielding, provides a streamlined pathway for industrial applications.

Esterification and Saponification Dynamics

Ester Group Stability

In both methods, the methyl ester is introduced early to prevent carboxylate interference during cyclization. Saponification of intermediates (e.g., converting 5a to 2a in) uses NaOH (2 eq.) in aqueous methanol, achieving 88% yield. Re-esterification via DCC/HOBT coupling restores the methyl ester, critical for preserving the target compound’s structure.

Purification and Crystallization

Solvent Systems

-

Cyclocondensation : Crystallization from petroleum ether–ethyl acetate mixtures yields high-purity solids (mp 235–236°C).

-

Heck Method : Solvent exchange (e.g., 1,4-dioxane) and sodium bicarbonate washes remove byproducts, though yields drop due to racemization.

Analytical Characterization

Table 2: Analytical Data

1H-NMR confirms ester methyl groups (δ 3.55–3.59) and aromatic protons (δ 7.27–8.68). Elemental analysis validates stoichiometry.

Critical Evaluation of Methodologies

Advantages and Limitations

-

Cyclocondensation :

-

Pros: High yields, well-characterized intermediates.

-

Cons: Multistep synthesis, sensitive to substituent effects.

-

-

Heck Reaction :

-

Pros: Scalable, avoids hazardous reagents.

-

Cons: Low yields, racemization risks.

-

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution reactions with amines and hydrazines. For example:

-

Hydrazinolysis : Reaction with hydrazine hydrate replaces the methoxy group with a hydrazide.

Conditions : Reflux in methanol (4 h, 89% yield) .

Product : 2-(2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetohydrazide.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ester + Hydrazine | Reflux in MeOH, 4 h | Hydrazide derivative | 89% |

Ester Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid:

-

Base Hydrolysis : NaOH in aqueous ethanol converts the methyl ester to a sodium salt of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid .

Conditions : Reflux in NaOH/EtOH/H₂O, followed by HCl acidification (75% yield).

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ester + NaOH | Reflux in EtOH/H₂O, HCl workup | Carboxylic acid sodium salt | 75% |

Amide Bond Formation via Activated Intermediates

The carboxylic acid derivative (post-hydrolysis) reacts with amines to form amides using coupling agents:

-

DCC/HOBT-Mediated Coupling : Activates the carboxyl group for reaction with amines like glycine methyl ester .

Conditions : 0°C to room temperature, 8–24 h (82–85% yield).

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid + Amine | DCC/HOBT, 0°C to RT | Amide derivatives (e.g., compound 3a ) | 82–85% |

Cyclocondensation Reactions

The quinazoline core participates in cyclocondensation with aldehydes and ammonia sources:

-

Three-Component Synthesis : Reacts with arenediazonium salts and nitriles to form 3,4-dihydroquinazolines .

Conditions : Room temperature, metal-free, one-pot synthesis.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Quinazoline + Diazonium salt + Nitrile | Three-component reaction | 3,4-Dihydroquinazolines | 60–92% |

Structural and Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate exhibits significant antimicrobial properties. In studies evaluating various quinazoline derivatives, it showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Particularly at the G2/M phase, which halts further division.

Notably, the compound's anticancer activity was enhanced when used in combination with other chemotherapeutic agents, suggesting its potential for use in combination therapies.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes associated with cancer progression. For instance, it has been reported to inhibit kinases involved in tumor growth and metastasis.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antibacterial agent.

Cancer Cell Proliferation Inhibition

In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours. This highlights its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate include quinoline and quinazoline derivatives with variations in substituents and ring systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Impact: Quinazoline derivatives (e.g., the target compound) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to quinoline analogs due to the additional nitrogen atom in the pyrimidine ring. This improves binding affinity to biological targets like ATP-binding pockets in kinases (). Quinoline derivatives (e.g., 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) are less electron-rich, reducing their interaction with hydrophobic enzyme pockets but increasing solubility ().

Substituent Effects :

- Methyl ester vs. Carboxylic acid : The methyl ester group in the target compound improves membrane permeability compared to the free carboxylic acid in 62542-44-3, making it more suitable for prodrug strategies ( vs. 4).

- Carboxamide derivatives : N-substituted carboxamides (e.g., compounds from ) show higher metabolic stability than esters, favoring prolonged biological activity ().

Synthetic Routes: The target compound can be synthesized via esterification of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, while quinoline carboxamides (e.g., 3a-f in ) are prepared via EDCI/HOBt-mediated coupling. This highlights the versatility of carboxylate intermediates in generating diverse analogs ().

Biological Relevance: Quinazoline derivatives are prioritized in kinase inhibitor development (e.g., EGFR inhibitors), whereas quinoline carboxamides are explored for antiviral applications due to their structural mimicry of nucleobases ().

Biological Activity

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline ring system, which is known for its pharmacological potential. The compound's molecular formula is and it features both carbonyl and carboxylate functional groups that contribute to its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Candida species, demonstrating an IC50 value ranging from 8.4 to 14.6 μg/mL, indicating potent antifungal properties . The mechanism involves disruption of ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal sterol pathway.

Anticancer Activity

The compound has also shown promise as an anticancer agent . It has been investigated for its ability to inhibit DNA topoisomerases, which are essential for DNA replication and cell division . In vitro studies have reported cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication and repair processes.

- Cell Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study conducted on synthesized derivatives showed that specific structural modifications enhanced antifungal potency against Candida strains .

- Cytotoxicity in Cancer Cells : Research demonstrated that the compound exhibited significant cytotoxic effects on lung cancer cells, with IC50 values indicating effective growth inhibition .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives revealed that modifications at certain positions on the quinazoline ring could enhance biological activity, paving the way for developing more effective therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antifungal | 8.4 - 14.6 |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Antimicrobial | Varies |

| 4-Hydroxy-2-quinolones | Anticancer | Varies |

Q & A

Q. What are the established synthetic routes for Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates are synthesized via cyclization of substituted anthranilic acids with ethyl acetoacetate in polyphosphoric acid (PPA) . Optimization may include adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., H₂SO₄ vs. PPA). Yield improvements are achievable by iterative purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- NMR : Assign peaks using - and -NMR to confirm the quinazoline scaffold. For example, the methyl ester group typically appears at ~3.9 ppm () and ~52 ppm () .

- XRD : Single-crystal X-ray diffraction (performed using SHELX ) resolves bond lengths and angles. Lattice parameters (e.g., space group ) and hydrogen-bonding networks (e.g., N–H···O interactions) are critical for structural validation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 219.06 for C₁₁H₁₀N₂O₃) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors, such as CB2, by analyzing substituent effects at the C4 and C6 positions. For example, 6-methyl-2-oxo-1,2-dihydropyridine derivatives show CB2 selectivity when bulky groups are introduced at C5 . DFT calculations (B3LYP/6-31G*) optimize geometries and electrostatic potential maps to rationalize electronic effects on reactivity .

Q. How should researchers address contradictions between experimental data and computational predictions?

- Validation : Re-examine crystallographic data (e.g., via SHELXL refinement ) to confirm bond angles deviate <0.01 Å from DFT-optimized structures.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O···H contacts >20% contribution) to resolve discrepancies in solubility or polymorphism .

- DSC/TGA : Thermal analysis identifies polymorphic transitions that may explain divergent spectroscopic results (e.g., melting point variations >5°C) .

Q. What advanced techniques are recommended for analyzing conformational flexibility in the quinazoline ring?

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity using XRD data. For six-membered rings, puckering amplitude () and phase angles () differentiate chair vs. boat conformations .

- Dynamic NMR : Variable-temperature -NMR (e.g., 298–373 K) detects rotational barriers about the C4-carboxylate group, with coalescence temperatures indicating kinetic stability .

Q. How can crystallographic data be visualized and interpreted for publication?

Use ORTEP-3 (with a GUI) to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters. For example, the methyl ester group in Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate shows higher thermal motion (Uₑq > 0.05 Ų) compared to the rigid quinazoline core .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound?

Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.